molecular formula C13H12ClNO3 B5210484 N-[2-(4-chlorophenoxy)ethyl]-2-furamide

N-[2-(4-chlorophenoxy)ethyl]-2-furamide

Cat. No.: B5210484
M. Wt: 265.69 g/mol
InChI Key: ABXYCBSKHUCWJL-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)ethyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide group linked to a 4-chlorophenoxyethyl chain. Its synthesis involves multi-step reactions starting with ethyl 2-(4-chlorophenoxy)acetate, which undergoes hydrazinolysis with 85% hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide . Subsequent cyclization under alkaline conditions (e.g., NaOH) generates a 1,2,4-triazole-3-thiol intermediate, which reacts with substituted benzyl or alkyl chlorides to yield the final product. Microwave-assisted synthesis (90°C, 15 minutes) significantly improves yield (e.g., compound 5: 89% yield) compared to conventional methods .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYCBSKHUCWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide

  • Structural Differences : Replaces the triazole-thiol group with a 1,2,4-oxadiazole ring .
  • Bioactivity : Oxadiazole derivatives, such as those in , exhibit antibacterial activity against gram-positive and gram-negative bacteria (e.g., S. aureus and K. pneumoniae) due to sulfanyl acetamide substituents. However, the triazole-thiol in the target compound may offer stronger hydrogen-bonding interactions with bacterial enzymes .
  • Synthesis : Oxadiazole derivatives require carbon disulfide and KOH for cyclization, whereas the target compound’s triazole ring forms via NaOH-mediated cyclization .

N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide

  • Structural Differences : Incorporates a benzimidazole ring instead of triazole-thiol .
  • Bioactivity: Benzimidazoles are known for antitumor and antiviral properties. The bulky benzimidazole group may enhance cytotoxicity but reduce solubility compared to the target compound’s simpler triazole-thiol structure .
  • Synthetic Complexity : Requires multi-step benzimidazole ring formation, increasing synthesis time and cost .

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide

  • Structural Differences: Features a diethylamino group on the phenyl ring and a methyl substitution on the chlorophenoxy group .
  • However, the methyl group may sterically hinder interactions with target enzymes compared to the unsubstituted chlorophenoxy group in the target compound .

2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide

  • Structural Differences : Contains a fluorobenzyl group and lacks the triazole-thiol moiety .
  • However, the absence of a triazole-thiol group may reduce antibacterial efficacy .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity Highlights Synthesis Efficiency (Yield)
N-[2-(4-Chlorophenoxy)ethyl]-2-furamide 1,2,4-Triazole-3-thiol 4-Chlorophenoxyethyl, furamide Antibacterial (potential enzyme inhibition) 89% (microwave)
N-{[3-(4-Chlorophenyl)-oxadiazolyl]methyl}-N-ethyl-2-furamide 1,2,4-Oxadiazole Ethyl, oxadiazole Antibacterial (gram-negative focus) 75–82% (conventional)
N-(1-{Benzimidazolyl}ethyl)-2-furamide Benzimidazole Chloro-3-methylphenoxyethyl Cytotoxic (tumor cell lines) 68% (multi-step)
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide Diethylamino-phenyl Diethylamino, methylphenoxy Receptor modulation (serotonergic) 70% (conventional)

Research Findings and Implications

  • Antibacterial Activity : The target compound’s triazole-thiol group shows promise for broad-spectrum antibacterial activity, comparable to oxadiazole derivatives but with improved synthetic efficiency .
  • Cytotoxicity : Benzimidazole-containing analogs exhibit higher cytotoxicity, suggesting the target compound’s triazole-thiol structure may offer a safer profile for therapeutic use .
  • Synthetic Advantages : Microwave-assisted synthesis reduces reaction time (15 minutes vs. 6–12 hours) and improves yield, making the target compound more scalable than benzimidazole or oxadiazole derivatives .

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